Thiamin pyrophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

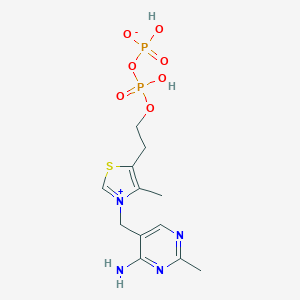

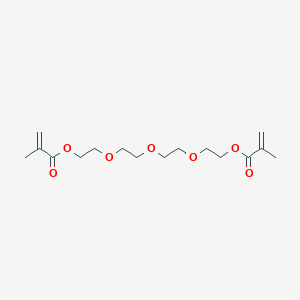

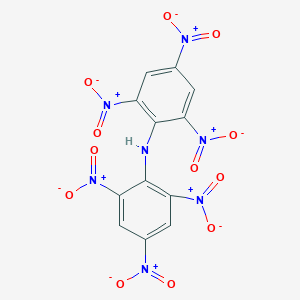

Thiamin pyrophosphate, also known as thiamin diphosphate, is a derivative of thiamin (vitamin B1). It is a crucial cofactor in all living systems, catalyzing several biochemical reactions. This compound is synthesized in the cytosol and is essential for the activity of enzymes such as transketolase, pyruvate dehydrogenase, oxoglutarate dehydrogenase, and branched-chain keto acid dehydrogenases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Thiamin pyrophosphate is synthesized from thiamin through the action of the enzyme thiamin diphosphokinase. This enzyme catalyzes the transfer of two phosphate groups from adenosine triphosphate to thiamin, forming this compound .

Industrial Production Methods

Industrial production of this compound involves the fermentation of thiamin-producing microorganisms, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of thiamin, which is then converted to this compound using enzymatic methods .

Analyse Chemischer Reaktionen

Types of Reactions

Thiamin pyrophosphate undergoes several types of reactions, including:

Decarboxylation: It acts as a cofactor in the decarboxylation of alpha-keto acids.

Transketolation: It is involved in the transfer of two-carbon units in the pentose phosphate pathway.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include alpha-keto acids and various enzymes such as pyruvate dehydrogenase and transketolase. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained for enzyme activity .

Major Products Formed

The major products formed from reactions involving this compound include acetyl coenzyme A, succinyl coenzyme A, and ribose-5-phosphate. These products are crucial intermediates in metabolic pathways such as the citric acid cycle and the pentose phosphate pathway .

Wissenschaftliche Forschungsanwendungen

Thiamin pyrophosphate has numerous scientific research applications, including:

Chemistry: It is used to study enzyme mechanisms and catalytic processes.

Biology: It plays a vital role in cellular metabolism and energy production.

Medicine: It is used in the treatment of thiamin deficiency-related disorders such as beriberi and Wernicke-Korsakoff syndrome.

Industry: It is used in the production of thiamin supplements and fortified foods .

Wirkmechanismus

Thiamin pyrophosphate exerts its effects by acting as a cofactor for several enzymes involved in carbohydrate metabolism. It facilitates the decarboxylation of alpha-keto acids and the transfer of two-carbon units. The thiazole ring of this compound plays a crucial role in stabilizing reaction intermediates, making the reactions more favorable .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Thiamin monophosphate

- Thiamin triphosphate

- Pyrrothiamine (a thiamin analogue with a central pyrrole ring)

Uniqueness

Thiamin pyrophosphate is unique due to its role as a cofactor in multiple essential metabolic pathways. Unlike thiamin monophosphate and thiamin triphosphate, this compound is directly involved in the decarboxylation of alpha-keto acids and transketolation reactions. Pyrrothiamine, while similar in structure, is used as an inhibitor of this compound-dependent enzymes .

Eigenschaften

CAS-Nummer |

136-09-4 |

|---|---|

Molekularformel |

C12H18N4O7P2S |

Molekulargewicht |

424.31 g/mol |

IUPAC-Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate |

InChI |

InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21) |

InChI-Schlüssel |

AYEKOFBPNLCAJY-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-] |

Kanonische SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)(O)O |

Key on ui other cas no. |

136-08-3 136-09-4 154-87-0 |

Piktogramme |

Irritant |

Synonyme |

Berolase Cocarboxylase Pyrophosphate, Thiamine Thiamine Diphosphate Thiamine Pyrophosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)

![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)